1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
CAS No.: 1798488-13-7
Cat. No.: VC7206086
Molecular Formula: C15H15ClFNO5S2
Molecular Weight: 407.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798488-13-7 |
|---|---|
| Molecular Formula | C15H15ClFNO5S2 |
| Molecular Weight | 407.86 |
| IUPAC Name | 1-(3-chloro-4-fluorophenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine |
| Standard InChI | InChI=1S/C15H15ClFNO5S2/c16-14-8-12(3-4-15(14)17)25(21,22)18-6-5-13(9-18)24(19,20)10-11-2-1-7-23-11/h1-4,7-8,13H,5-6,9-10H2 |
| Standard InChI Key | WSJZTYRDCRUMNS-UHFFFAOYSA-N |
| SMILES | C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Introduction
Molecular Structure and Chemical Identity
Structural Composition
The compound features a pyrrolidine core (a five-membered secondary amine ring) with two distinct sulfonyl substituents:
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A 3-chloro-4-fluorophenylsulfonyl group at position 1.
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A furan-2-ylmethylsulfonyl group at position 3.
The chloro and fluoro substituents on the phenyl ring enhance electronic withdrawal, while the furan moiety introduces heteroaromatic character. This combination suggests a molecule with balanced lipophilicity and polarity, influenced by the sulfonyl groups .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 420.88 g/mol
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SMILES:
Synthesis and Reaction Pathways
Hypothetical Synthetic Routes
While no direct synthesis is documented, a plausible pathway involves sequential sulfonylation of pyrrolidine:
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Step 1: Reaction of pyrrolidine with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) to yield 1-(3-chloro-4-fluorophenylsulfonyl)pyrrolidine.
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Step 2: Introduction of the second sulfonyl group via furan-2-ylmethanesulfonyl chloride at position 3, requiring regioselective protection/deprotection strategies to avoid over-sulfonylation .
Table 1: Key Synthetic Intermediates
| Intermediate | Structure | Role |
|---|---|---|
| Pyrrolidine | Core amine substrate | |
| 3-Chloro-4-fluorobenzenesulfonyl chloride | Electrophilic sulfonating agent | |
| Furan-2-ylmethanesulfonyl chloride | Secondary sulfonating agent |
Challenges in Synthesis
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Regioselectivity: Ensuring sulfonylation at positions 1 and 3 without cross-reactivity.
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Steric Hindrance: Bulky substituents may impede reaction efficiency, necessitating optimized stoichiometry .
Physicochemical Properties
Calculated Parameters
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logP: Estimated at 2.8 (moderate lipophilicity due to sulfonyl groups).
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Polar Surface Area (PSA): 105 Ų (high polarity, suggesting poor blood-brain barrier penetration).
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water .
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 420.88 g/mol |
| logP | 2.8 |
| PSA | 105 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
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